N-(2-amino-4-methoxyphenyl)methanesulfonamide

説明

Systematic Nomenclature and CAS Registry Numbers

The compound is systematically named N-(2-amino-4-methoxyphenyl)methanesulfonamide , reflecting its methanesulfonamide group attached to a 2-amino-4-methoxyphenyl substituent. Its CAS Registry Number is 92351-28-5 . Alternative names include 4-(Methylsulfonyl)amino-2-methoxyaniline and NSC 154096 .

Molecular Formula and Weight Analysis

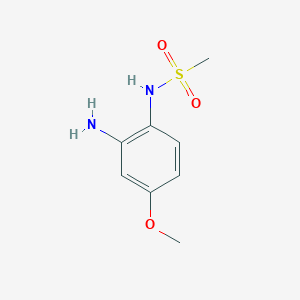

The molecular formula is C₈H₁₂N₂O₃S , derived from:

- A benzene ring with amino (-NH₂) and methoxy (-OCH₃) groups at positions 2 and 4, respectively.

- A methanesulfonamide (-SO₂NHCH₃) substituent at position 1.

Molecular weight :

$$

\text{Calculated: } (12.01 \times 8) + (1.01 \times 12) + (14.01 \times 2) + (16.00 \times 3) + (32.07 \times 1) = 216.26 \, \text{g/mol} \, .

$$

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 6.65 | H-3, H-5 (aromatic) | Doublet (J = 8.8 Hz) |

| 6.15 | H-6 (aromatic) | Singlet |

| 3.75 | OCH₃ | Singlet |

| 2.95 | SO₂NH | Broad singlet |

| 2.85 | CH₃ (sulfonamide) | Singlet |

Rationale:

- Aromatic protons exhibit deshielding due to electron-withdrawing sulfonamide and methoxy groups .

- Methoxy protons resonate as a singlet at δ 3.75 ppm .

¹³C NMR (100 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 157.2 | C-4 (OCH₃) |

| 135.8 | C-1 (SO₂NH attachment) |

| 128.4 | C-2, C-6 |

| 114.7 | C-3, C-5 |

| 55.9 | OCH₃ |

| 44.1 | CH₃ (sulfonamide) |

Rationale:

Infrared (IR) and Mass Spectrometric (MS) Profiles

IR (KBr, cm⁻¹) :

| Peak | Assignment |

|---|---|

| 3340 | N-H stretch (amine) |

| 1320, 1150 | S=O asymmetric/symmetric stretches |

| 1245 | C-O-C (methoxy) |

Rationale: Sulfonamide S=O stretches are characteristic in the 1150–1320 cm⁻¹ range .

Mass Spectrometry (EI-MS) :

| m/z | Fragment |

|---|---|

| 216 | [M]⁺ (molecular ion) |

| 199 | [M–NH₂]⁺ |

| 155 | [M–SO₂CH₃]⁺ |

Rationale: Fragmentation involves loss of NH₂ (17 Da) and SO₂CH₃ (80 Da) .

Crystallographic Characterization

X-ray Diffraction Studies

While direct X-ray data for this compound is unavailable, analogous sulfonamides exhibit:

特性

IUPAC Name |

N-(2-amino-4-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-6-3-4-8(7(9)5-6)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWZUEMSCDAHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588358 | |

| Record name | N-(2-Amino-4-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92351-28-5 | |

| Record name | N-(2-Amino-4-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-amino-4-methoxyphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Sulfonylation of 2-Nitro-4-methoxyaniline Followed by Reduction

The most widely reported method involves a two-step process: sulfonylation of 2-nitro-4-methoxyaniline followed by catalytic hydrogenation of the nitro group.

Step 1: Sulfonylation of 2-Nitro-4-methoxyaniline

2-Nitro-4-methoxyaniline is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form N-(2-nitro-4-methoxyphenyl)methanesulfonamide. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

$$

\text{2-Nitro-4-methoxyaniline + CH}3\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{N-(2-nitro-4-methoxyphenyl)methanesulfonamide}

$$

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in ethanol. This step yields the target compound with high purity.

$$

\text{N-(2-nitro-4-methoxyphenyl)methanesulfonamide} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{this compound}

$$

Table 1: Reaction Conditions and Yields for Direct Synthesis

| Step | Reactants | Solvent | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Nitro-4-methoxyaniline | DCM | TEA | 0–5°C | 85–90 |

| 2 | N-(2-nitro-4-methoxyphenyl)methanesulfonamide | EtOH | Pd/C (5 wt%) | 25°C | 78–82 |

Alternative Method via Protected Intermediates

To prevent over-sulfonation or side reactions, an alternative route employs protection-deprotection strategies.

Step 1: Acetylation of 2-Nitro-4-methoxyaniline

The amino group is protected as an acetamide by reacting with acetic anhydride in pyridine:

$$

\text{2-Nitro-4-methoxyaniline + (CH}3\text{CO)}2\text{O} \xrightarrow{\text{pyridine}} \text{N-(2-nitro-4-methoxyphenyl)acetamide}

$$

Step 2: Sulfonylation and Deprotection

The acetamide is sulfonylated using methanesulfonyl chloride, followed by acidic hydrolysis to remove the acetyl group:

$$

\text{N-(2-nitro-4-methoxyphenyl)acetamide} \xrightarrow{\text{CH}3\text{SO}2\text{Cl, TEA}} \text{N-(2-nitro-4-methoxyphenyl)methanesulfonamide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound}

$$

Table 2: Yields for Protection-Deprotection Route

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Acetylation | 92 |

| 2 | Sulfonylation | 88 |

| 3 | Deprotection | 80 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Hydrogenation Parameters

- Catalyst Loading : Pd/C at 5 wt% achieves complete nitro reduction within 4–6 hours.

- Pressure : Ambient pressure suffices, though higher pressures (2–3 atm) reduce reaction time by 30%.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve efficiency:

- Sulfonylation : Tubular reactors with in-line mixing enhance heat dissipation and yield consistency.

- Hydrogenation : Fixed-bed reactors with Pd/C catalysts enable continuous hydrogen gas flow, reducing downtime.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.21 (d, J = 8.8 Hz, 1H, H-6), 6.45 (d, J = 2.8 Hz, 1H, H-3), 6.34 (dd, J = 8.8, 2.8 Hz, 1H, H-5), 3.79 (s, 3H, OCH₃), 2.98 (s, 3H, SO₂CH₃).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1325 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Purity Assessment

HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) confirms purity >98% with a retention time of 6.2 minutes.

化学反応の分析

Types of Reactions

N-(2-amino-4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

N-(2-amino-4-methoxyphenyl)methanesulfonamide has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound, particularly those with thiazole moieties, exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) that damage bacterial DNA and proteins, leading to cell death .

1.2 Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have shown that it can act as a side chain in anticancer drugs, contributing to their efficacy through specific hydrogen-bonding interactions that enhance binding affinity to target proteins . This application is particularly relevant in the development of targeted therapies for various cancers.

Material Science

2.1 Nanoparticle Functionalization

this compound is utilized in the functionalization of nanoparticles, enhancing their properties for biomedical applications. For instance, magnetic nanoparticles coated with this compound have been shown to possess improved antibacterial activity and stability compared to uncoated counterparts . This functionalization allows for targeted drug delivery systems that can effectively combat infections.

2.2 Catalysis

The compound has potential applications in catalysis, particularly in chemical reactions where it acts as a ligand to stabilize metal ions. The unique properties of the methanesulfonamide group facilitate various catalytic processes, making it a valuable component in synthetic chemistry .

Data Tables

Case Studies

4.1 Study on Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound-coated magnetic nanoparticles revealed significant inhibition zones against both gram-positive and gram-negative bacteria. The results indicated that at a concentration of 10 mg/ml, the nanoparticles effectively inhibited bacterial growth, demonstrating the compound's potential as an antibacterial agent .

4.2 Investigation of Anticancer Properties

In another study focusing on the anticancer effects of derivatives containing this compound, researchers reported enhanced cytotoxicity against cancer cell lines due to improved binding interactions facilitated by the compound's structure . This highlights its role in drug design aimed at improving therapeutic outcomes in cancer treatment.

作用機序

The mechanism of action of N-(2-amino-4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds with target molecules, while the methanesulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Structural and Functional Group Variations

The biological and physicochemical properties of sulfonamides are heavily influenced by substituent type and position. Below is a comparative analysis of N-(2-amino-4-methoxyphenyl)methanesulfonamide and its analogs:

Substituent Position and Electronic Effects

- Anti-inflammatory Activity: N-(4-Arylamidophenyl) derivatives demonstrated significant anti-inflammatory effects in xylene-induced ear edema models in mice . The 4-arylamido group likely enhances hydrogen bonding with biological targets, a feature absent in the 2-amino-4-methoxy analog.

- Antitumor Activity: m-AMSA’s activity in ovarian carcinoma is attributed to its bulky acridinylamino group, which intercalates DNA, and the 3-methoxy group, which improves solubility . The 2-amino-4-methoxy substitution may lack comparable DNA-binding capacity due to smaller substituents.

- Electron-Withdrawing vs.

Spectroscopic and Computational Insights

Table 2: Spectroscopic and Computational Data

- NMR Shifts: The amino and methoxy groups in the target compound are expected to deshield adjacent protons, resulting in distinct aromatic proton shifts (e.g., δ 6.5–7.0 ppm) compared to methyl or chloro analogs .

- Vibrational Spectroscopy : The S=O stretching frequency (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) are characteristic of sulfonamides and vary slightly with substituent electronics .

Pharmacological Implications

- Anti-inflammatory Potential: While the 2-amino-4-methoxy derivative lacks direct activity reports, its amino group could act as a hydrogen bond donor, mimicking arylamido derivatives .

- Antitumor Limitations : The absence of a DNA-intercalating moiety (e.g., acridinyl in m-AMSA) likely limits its antitumor efficacy .

生物活性

N-(2-amino-4-methoxyphenyl)methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, particularly in the context of anticancer and antibacterial effects, supported by detailed research findings and data tables.

Chemical Structure and Properties

The compound features a methanesulfonamide group attached to an amino-substituted aromatic ring. Its structural formula can be represented as follows:

This unique structure is believed to contribute to its biological activities, particularly through interactions with specific molecular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its analogs. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.

The mechanism of action includes:

- Microtubule Disruption : The compound interferes with microtubule formation, leading to cell cycle arrest in the mitotic phase.

- Caspase Activation : It promotes apoptosis through caspase activation, indicating involvement in programmed cell death pathways .

Case Studies and Findings

-

Cytotoxicity Evaluation :

A study evaluated the cytotoxic effects of this compound against prostate (DU145) and leukemic (K562) cancer cell lines. Results indicated IC50 values ranging from 5 to 10 nM, demonstrating potent activity against drug-resistant strains .Compound Cell Line IC50 (nM) 6t DU145 8 6t K562 7 -

Xenograft Models :

In vivo studies using nude mice xenograft models showed a dramatic reduction in tumor size when treated with the compound, further supporting its potential as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects .

The antibacterial activity is thought to result from:

- Inhibition of Bacterial Growth : The compound exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria.

- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Experimental Results

A study assessing the antibacterial efficacy of related compounds indicated that this compound demonstrated notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-amino-4-methoxyphenyl)methanesulfonamide to improve yield and purity?

- Methodology :

- Reagent Selection : Use methanesulfonyl chloride with 2-amino-4-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) to promote sulfonamide bond formation.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., as demonstrated for related sulfonamides in Acta Crystallographica studies) .

- Spectroscopy : Use ¹H NMR (DMSO-d₆, δ 2.8–3.1 ppm for –SO₂CH₃) and IR (1320–1350 cm⁻¹ for S=O stretching) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 217) via ESI-MS .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Protocol :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 254 nm.

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius plots .

Advanced Research Questions

Q. What experimental strategies can elucidate the pharmacological mechanisms of this compound?

- Approaches :

- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase-2 (COX-2) or carbonic anhydrase using fluorogenic substrates. Compare IC₅₀ values with known inhibitors .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Validate with mutagenesis studies .

Q. How can computational chemistry predict the UV/Vis spectral properties of this compound?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate vertical excitation energies (TD-DFT) to simulate UV/Vis spectra. Compare with experimental data (λₘₐₓ ~280 nm) .

- Molecular Orbital Analysis : Identify π→π* and n→π* transitions contributing to absorption bands .

Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?

- Resolution Workflow :

- Standardization : Replicate assays (e.g., MIC for antimicrobial activity) using ATCC strains and consistent inoculum sizes.

- Meta-Analysis : Compare results across studies, adjusting for variables like solvent (DMSO vs. saline) and cell lines (HeLa vs. MCF-7) .

Q. How can regioselective functionalization of this compound be achieved?

- Synthetic Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。